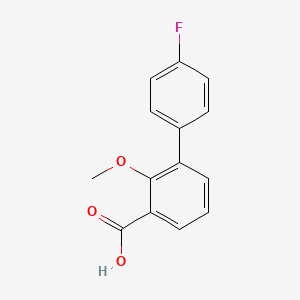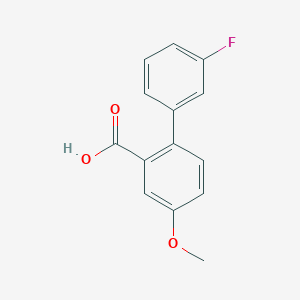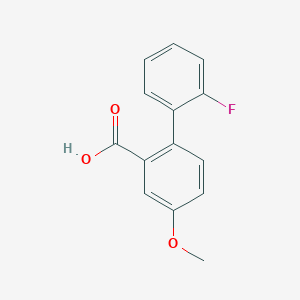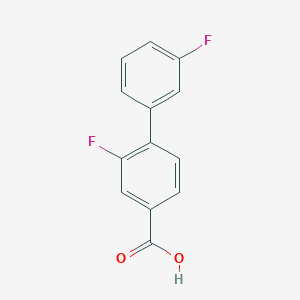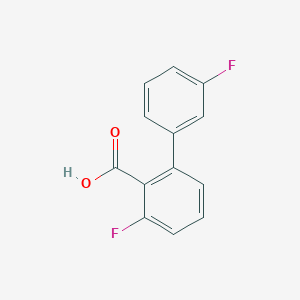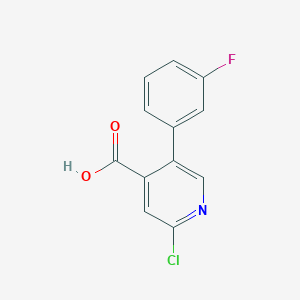
5-(2-Fluorophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-3-fluorophenol, 95% (abbreviated as 5-FPF-3-FP) is a fluorinated phenol compound. It is a colorless, odorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is a low-toxicity compound with a wide range of industrial and scientific applications. 5-FPF-3-FP has been used in the synthesis of a variety of organic compounds and has been studied for its potential applications in medicine, agriculture, and other fields.
Scientific Research Applications
5-(2-Fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential applications in medicine, agriculture, and other fields. In medicine, 5-(2-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain cancer cells. In agriculture, it has been studied for its potential use as a herbicide and insecticide.
Mechanism of Action
The exact mechanism of action of 5-(2-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound has a direct effect on the cells of the body, leading to changes in the cell's metabolism and other biochemical processes. It is also believed that the compound may interact with certain proteins and enzymes, leading to changes in the cell's structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and insecticidal activities. In addition, it may have a direct effect on the cell's metabolism and other biochemical processes.
Advantages and Limitations for Lab Experiments
The advantages of 5-(2-Fluorophenyl)-3-fluorophenol, 95% for lab experiments include its low toxicity, its wide range of industrial and scientific applications, and its ability to be synthesized by a variety of methods. The limitations of 5-(2-Fluorophenyl)-3-fluorophenol, 95% include its relatively low solubility in water and its potential for toxicity if not handled properly.
Future Directions
Future research on 5-(2-Fluorophenyl)-3-fluorophenol, 95% should focus on further elucidating its mechanism of action, exploring its potential applications in medicine and agriculture, and studying its potential toxicity. In addition, further research should be conducted to identify potential uses for the compound in industrial and scientific applications. Finally, further research should be conducted to identify potential synergistic effects when 5-(2-Fluorophenyl)-3-fluorophenol, 95% is used in combination with other compounds.
Synthesis Methods
5-(2-Fluorophenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods, including direct fluorination of phenol, fluorination of phenol derivatives, and the reaction of 2-fluorophenol and 3-fluorophenol. Direct fluorination of phenol involves the reaction of phenol with fluorination reagents such as bromine trifluoride, chlorine trifluoride, and sulfur tetrafluoride. The reaction of 2-fluorophenol and 3-fluorophenol involves the reaction of the two compounds in the presence of a base, such as potassium hydroxide.
properties
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRXHGSMFOAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673369 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214345-59-1 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


